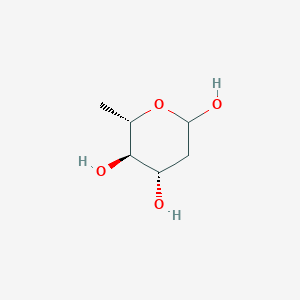
3-(4-(Dicyanomethylene)-2-methylquinolin-1(4H)-yl)propane-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Dicyanomethylene)-2-methylquinolin-1(4H)-yl)propane-1-sulfonic acid is an organic compound that features a quinoline core with a dicyanomethylene group and a sulfonic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Dicyanomethylene)-2-methylquinolin-1(4H)-yl)propane-1-sulfonic acid typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which is then functionalized with a dicyanomethylene group. The final step involves the introduction of the sulfonic acid group through sulfonation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of robust catalysts and optimized reaction conditions ensures efficient production. The purification steps often include crystallization, distillation, and chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-(4-(Dicyanomethylene)-2-methylquinolin-1(4H)-yl)propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the dicyanomethylene group to other functional groups.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonic acid group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various derivatives of the dicyanomethylene group.
科学的研究の応用
3-(4-(Dicyanomethylene)-2-methylquinolin-1(4H)-yl)propane-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and catalysts.
作用機序
The mechanism by which 3-(4-(Dicyanomethylene)-2-methylquinolin-1(4H)-yl)propane-1-sulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dicyanomethylene group can participate in electron transfer reactions, while the sulfonic acid group can form strong ionic interactions with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(Propylthio)propane-1-sulfonic acid: Similar in having a sulfonic acid group but differs in the rest of the structure.
3-(Trihydroxysilyl)propane-1-sulfonic acid: Another compound with a sulfonic acid group but with different functional groups attached.
Uniqueness
3-(4-(Dicyanomethylene)-2-methylquinolin-1(4H)-yl)propane-1-sulfonic acid is unique due to the presence of the dicyanomethylene group attached to the quinoline core, which imparts distinct electronic properties and reactivity compared to other sulfonic acid derivatives.
特性
分子式 |
C16H15N3O3S |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
3-[4-(dicyanomethylidene)-2-methylquinolin-1-yl]propane-1-sulfonic acid |
InChI |
InChI=1S/C16H15N3O3S/c1-12-9-15(13(10-17)11-18)14-5-2-3-6-16(14)19(12)7-4-8-23(20,21)22/h2-3,5-6,9H,4,7-8H2,1H3,(H,20,21,22) |
InChIキー |
MITBUCNBXRWCJF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C#N)C#N)C2=CC=CC=C2N1CCCS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



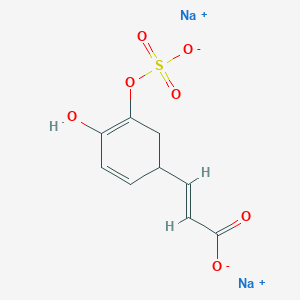
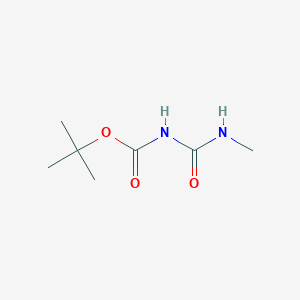
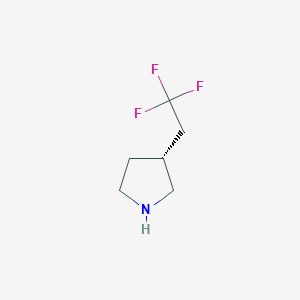

![(Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B12844058.png)


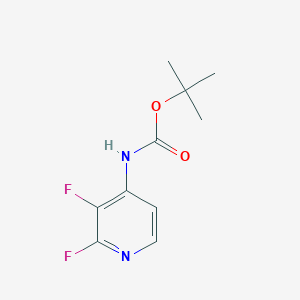
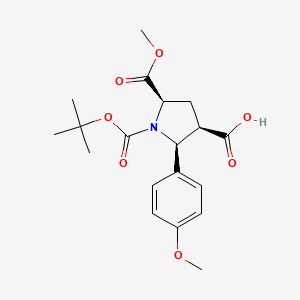
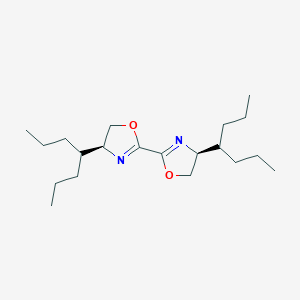
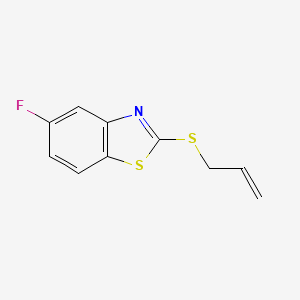
![Lithium;sodium;4-benzamido-6-[[5-[[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]methyl]-1-sulfonaphthalen-2-yl]diazenyl]-5-hydroxynaphthalene-1,7-disulfonate](/img/structure/B12844087.png)
